molecular formula C9H8ClF3 B1429844 2-Methyl-4-(trifluoromethyl)benzyl chloride CAS No. 888739-69-3

2-Methyl-4-(trifluoromethyl)benzyl chloride

Cat. No. B1429844
M. Wt: 208.61 g/mol
InChI Key: ZKOBAIZWUULQMZ-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)benzoyl chloride” and “4-(Trifluoromethyl)benzyl chloride” are both organic compounds used in chemical synthesis . They are typically in liquid form .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by the linear formulas CF3C6H4COCl and CF3C6H4CH2Cl .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzoyl chloride” undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield "4-(trifluoromethyl)benzophenone" . “2-(Trifluoromethyl)benzyl chloride” reacts with “2-benzo[b]thienyllithium” to yield "6-fluorobenzo[b]naphtho[2,3-d]thiophene" .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a liquid form, specific refractive indices, boiling points, and densities .

Scientific Research Applications

  • Synthesis and Structural Analysis : 2-Methyl-4-(trifluoromethyl)benzyl chloride has been used in the synthesis of complex molecules. For instance, it was involved in the synthesis of gabosines and deoxy-carbahexoses, a process that included the use of mercuric trifluoroacetate and lithium aluminum hydride (Corsaro et al., 2006). Additionally, its crystal structure was determined through X-ray crystallography, providing insights into molecular arrangements and intermolecular interactions (Yu et al., 2004).

  • Catalysis and Reaction Mechanisms : This compound has been studied in the context of catalysis. A notable example is the electrochemical reduction of benzyl and 4-(trifluoromethyl)benzyl chlorides catalyzed by Co(salen), which involves organocobalt(III) complex formation and subsequent bond cleavage (Isse et al., 1998).

  • Ionic Liquids and Functionalization : The role of 2-Methyl-4-(trifluoromethyl)benzyl chloride in the functionalization of cellulose using ionic liquids has been explored. Ionic liquids like 1-N-butyl-3-methylimidazolium chloride have been used as solvents for cellulose, and 2-Methyl-4-(trifluoromethyl)benzyl chloride can be involved in these processes for synthesizing cellulose derivatives (Heinze et al., 2005).

  • Organic Synthesis and Reactions : This compound is used in the synthesis of various organic compounds. For example, it played a role in the synthesis of furo[3,2-b]pyrroles and their derivatives. These reactions involved alkylation with benzyl chloride and other steps leading to a variety of N-substituted products (Gajdoš et al., 2005).

  • Advanced Organic Transformations : The compound has been utilized in advanced organic transformations like the preparation of organotrifluoroborato phosphonium ylides. These mixed salts are converted to unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander et al., 2007).

Safety And Hazards

These compounds are considered hazardous. They are skin irritants and when heated to decomposition, they emit acrid smoke and irritating fumes .

properties

IUPAC Name

1-(chloromethyl)-2-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOBAIZWUULQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204607
Record name Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)benzyl chloride

CAS RN

888739-69-3
Record name Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888739-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-2-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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